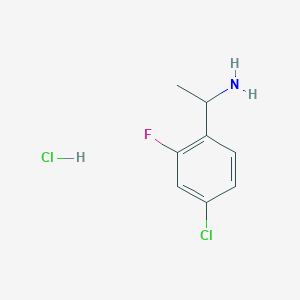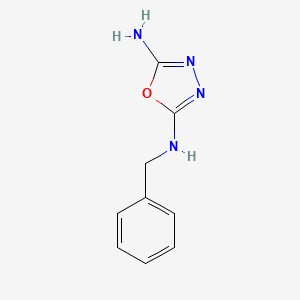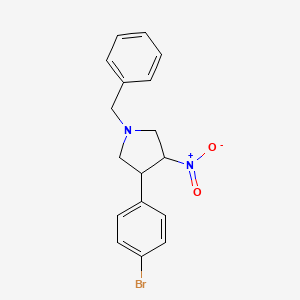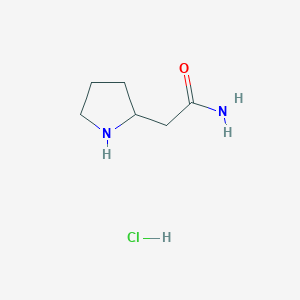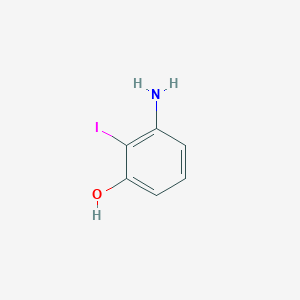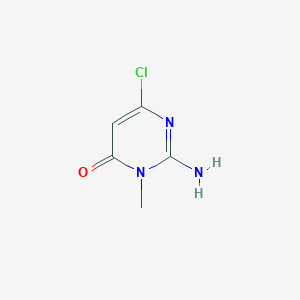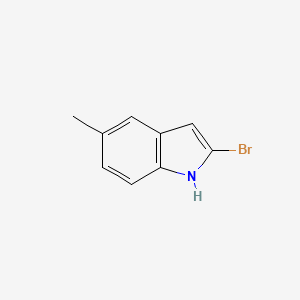
8-Brom-2-chlor-7-fluorchinolin
Übersicht
Beschreibung
8-Bromo-2-chloro-7-fluoroquinoline is a chemical compound with the molecular formula C9H4BrClFN . It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 8-Bromo-2-chloro-7-fluoroquinoline, has been the subject of numerous studies . Various methods have been reported, including classical methods and efficient methods that reduce reaction time and increase yield . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols have also been used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 8-Bromo-2-chloro-7-fluoroquinoline consists of a quinoline core with bromine, chlorine, and fluorine substituents . The molecular weight is 260.49000 .Wissenschaftliche Forschungsanwendungen
Synthese von fluorierten Chinolinen
8-Brom-2-chlor-7-fluorchinolin: ist ein wertvoller Vorläufer bei der Synthese verschiedener fluorierter Chinoline. Diese Verbindungen sind bekannt für ihre bemerkenswerte biologische Aktivität und haben Anwendungen in der Medizin gefunden . Die Einarbeitung von Fluoratomen in die Chinolinstruktur verbessert die biologische Aktivität und verleiht einzigartige Eigenschaften .
Antibakterielle und Antimalaria-Wirkstoffe
Das Chinolinsystem wurde traditionell als Grundstruktur für synthetische Antimalaria-Arzneimittel verwendet . Fluorierte Chinoline, wie z. B. die von this compound abgeleiteten, zeigen ein breites Spektrum an antibakterieller Aktivität und sind entscheidend für die Entwicklung neuer Antimalaria-Wirkstoffe .
Enzymhemmung
Viele synthetische Chinoline, einschließlich fluorierter Derivate, haben sich als wirksame Enzymhemmer erwiesen . Sie spielen eine bedeutende Rolle bei der Behandlung von Krankheiten, indem sie bestimmte Enzyme hemmen, die am Krankheitsverlauf beteiligt sind.
Landwirtschaftliche Anwendungen
Einige fluorierte Chinoline werden in der Landwirtschaft eingesetzt und bieten Vorteile wie Schädlingsbekämpfung und Ertragssteigerung. Die einzigartigen Eigenschaften, die durch das Fluoratom vermittelt werden, machen diese Verbindungen für verschiedene landwirtschaftliche Anwendungen geeignet .
Flüssigkristallkomponenten
Aufgrund ihrer strukturellen Eigenschaften werden fluorierte Chinoline auch als Komponenten in Flüssigkristallen verwendet . Diese Materialien sind essenziell für die Displaytechnologie, die in Monitoren, Fernsehern und anderen elektronischen Geräten eingesetzt wird.
Chemische Zwischenprodukte
This compound: dient als chemisches Zwischenprodukt in verschiedenen Syntheseprozessen . Seine reaktiven Brom-, Chlor- und Fluorgruppen machen es zu einer vielseitigen Verbindung für weitere chemische Transformationen.
Safety and Hazards
Eigenschaften
IUPAC Name |
8-bromo-2-chloro-7-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-8-6(12)3-1-5-2-4-7(11)13-9(5)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZJWJRSOSDWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=N2)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743203 | |
| Record name | 8-Bromo-2-chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152781-66-2 | |
| Record name | 8-Bromo-2-chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


